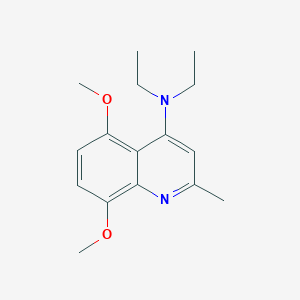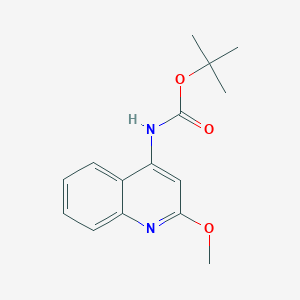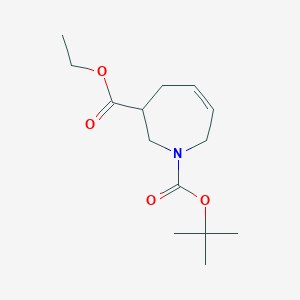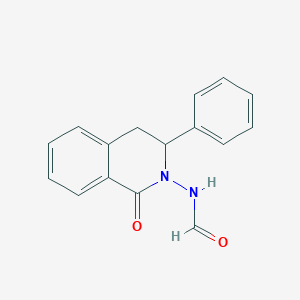![molecular formula C14H10N4O2 B11852320 N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide CAS No. 349548-97-6](/img/structure/B11852320.png)
N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a pyranoquinoxaline core with a cyano and acetamide functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide typically involves the reaction of 3-cyano-4H-pyrano[2,3-b]quinoxaline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processing .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine-substituted pyranoquinoxalines, and other functionalized heterocycles .
Scientific Research Applications
N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)acetamide
- N-(4-((2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)sulfonyl)phenyl)acetamide
- N-(3-Cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide
Uniqueness
N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide stands out due to its unique combination of a pyranoquinoxaline core with cyano and acetamide groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
349548-97-6 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(3-cyano-4H-pyrano[3,2-b]quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N4O2/c1-8(19)16-13-9(7-15)6-12-14(20-13)18-11-5-3-2-4-10(11)17-12/h2-5H,6H2,1H3,(H,16,19) |
InChI Key |
JFKQIJRNVVQXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(CC2=NC3=CC=CC=C3N=C2O1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)






![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)






